3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Catalog No.
S833508
CAS No.
733757-78-3
M.F
C7H9ClF3N3
M. Wt
227.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo...

CAS Number

733757-78-3

Product Name

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

IUPAC Name

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride

Molecular Formula

C7H9ClF3N3

Molecular Weight

227.61 g/mol

InChI

InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-4-3-11-2-1-5(4)12-13-6;/h11H,1-3H2,(H,12,13);1H

InChI Key

PQDAOIWRWMOUFR-UHFFFAOYSA-N

SMILES

C1CNCC2=C1NN=C2C(F)(F)F.Cl

Canonical SMILES

C1CNCC2=C1NN=C2C(F)(F)F.Cl
  • Medicinal Chemistry

    The presence of the pyrazolo[4,3-c]pyridine core structure is found in various bioactive molecules []. This scaffold has been investigated for its potential in medicinal chemistry due to its ability to interact with different biological targets []. The trifluoromethyl group can also influence the properties of a molecule, such as increasing its metabolic stability []. Therefore, 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride could be a scaffold for developing new drugs, but further research is needed to determine its specific activity.

  • Agrochemistry

    Some pyrazolopyridines have been reported to exhibit insecticidal properties []. Given the structural similarity, 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride could be explored for potential insecticidal activity. However, more research is required to assess its efficacy and safety in this context.

  • Material Science

    Nitrogen-containing heterocyclic compounds like pyrazoles have been investigated for their potential applications in material science, such as organic light-emitting diodes (OLEDs) []. The properties of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride might be of interest for material science research, but further investigation is needed to understand its suitability for specific applications.

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a heterocyclic compound characterized by its unique structure, which includes a trifluoromethyl group. This compound has the molecular formula C7_7H9_9ClF3_3N and is known for its potential applications in medicinal chemistry due to its biological activity and structural properties. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a subject of interest in drug design and development .

The chemical reactivity of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is primarily influenced by the presence of the trifluoromethyl group. This group can participate in nucleophilic substitution reactions and may also act as a leaving group under certain conditions. The compound can undergo various transformations including:

  • Nucleophilic Substitution: The trifluoromethyl group can facilitate nucleophilic attack at adjacent carbon atoms.
  • Cyclization Reactions: The structure allows for potential cyclization leading to more complex polycyclic compounds.
  • Reduction Reactions: The nitrogen atoms in the pyrazolo ring may be targets for reduction reactions.

Research indicates that 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and as a modulator of various biochemical pathways. The trifluoromethyl substitution is known to enhance binding affinity to biological targets, which may contribute to its pharmacological effects. Specific studies have shown activity against certain cancer cell lines and potential neuroprotective effects .

Several synthetic routes have been developed to produce 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride:

  • Cyclization of Precursors: Starting from appropriate hydrazine derivatives and carbonyl compounds, cyclization can yield the desired pyrazolo compound.
  • Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved through electrophilic fluorination methods or via transition metal-catalyzed reactions.
  • Hydrochloride Formation: The hydrochloride salt can be formed by treating the base form of the compound with hydrochloric acid.

These methods highlight the versatility in synthesizing this compound while allowing for variations that can lead to different derivatives with potentially enhanced properties .

The applications of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride are primarily in the fields of medicinal chemistry and pharmacology. Notable applications include:

  • Drug Development: Its unique structural features make it a candidate for developing new therapeutic agents targeting inflammatory diseases and cancer.
  • Biochemical Research: It serves as a tool compound for studying specific biological pathways or mechanisms due to its modulatory effects on various targets.

Interaction studies involving 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride have focused on its binding affinity to various receptors and enzymes. These studies often employ techniques such as surface plasmon resonance and isothermal titration calorimetry to elucidate binding kinetics and thermodynamics. The presence of the trifluoromethyl group typically enhances interaction strength with biological targets compared to non-fluorinated analogs .

Several similar compounds exhibit structural or functional similarities to 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridinePhenyl substitutionPotentially enhanced neuroprotective properties
3-(Trifluoromethyl)-1H-pyrazoleSimpler pyrazole structureLack of tetrahydro ring; different biological activity
2-(Trifluoromethyl)quinoline derivativesQuinoline coreDifferent pharmacological profiles; broader range of applications

The uniqueness of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride lies in its specific ring structure combined with the trifluoromethyl group that enhances its lipophilicity and biological activity compared to other related compounds .

Molecular Structure and Configuration

Bicyclic System Architecture

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride represents a bicyclic heterocyclic compound featuring a fused pyrazole-pyridine ring system [1] [2]. The compound possesses the molecular formula C₇H₉ClF₃N₃ with a molecular weight of 227.62 g/mol for the monohydrochloride salt form [1] [3]. The bicyclic architecture consists of a five-membered pyrazole ring fused to a six-membered tetrahydropyridine ring, creating a rigid structural framework that is characteristic of the pyrazolopyridine family [4] [5] [6].

The bicyclic system adopts a planar configuration for the aromatic pyrazole portion, while the tetrahydropyridine ring exists in a non-planar conformation due to the saturated nature of the carbon atoms at positions 4, 5, 6, and 7 [7] [8]. This structural arrangement creates a unique three-dimensional architecture that influences the compound's physicochemical properties and potential biological activities [5] [6]. The heterocyclic framework provides multiple sites for hydrogen bonding and electrostatic interactions, contributing to the compound's stability and solubility characteristics [4] [9].

Pyrazole-Pyridine Ring Fusion Pattern

The pyrazole-pyridine ring fusion in this compound follows the [4,3-c] connectivity pattern, where the pyrazole ring is fused to the pyridine ring through the 4 and 3 positions of the pyrazole and pyridine rings respectively [4] [5] [10]. This specific fusion pattern creates a bicyclic system where the nitrogen atoms of the pyrazole ring are positioned adjacent to the carbon framework of the pyridine ring [6] [9]. The [4,3-c] fusion geometry is distinct from other possible pyrazolopyridine isomers such as [3,4-b] or [1,5-a] arrangements, providing unique electronic and steric properties [5] [10].

The ring fusion creates a shared edge between the two heterocyclic systems, resulting in a planar aromatic pyrazole ring that is directly connected to the partially saturated pyridine ring [9] [7]. This connectivity pattern influences the electronic distribution throughout the molecule and affects the tautomeric behavior of the pyrazole nitrogen atoms [11] [12]. The [4,3-c] fusion arrangement also determines the relative positioning of substituents and affects the overall molecular geometry and reactivity patterns [4] [6].

Trifluoromethyl Group Positioning

The trifluoromethyl group is positioned at the 3-position of the pyrazole ring, creating a significant electronic influence on the entire bicyclic system [1] [2] [10]. This positioning places the highly electronegative trifluoromethyl substituent in direct conjugation with the aromatic pyrazole system, resulting in strong electron-withdrawing effects throughout the molecule [13] [14] [10]. The trifluoromethyl group at this position exhibits characteristic fluorine nuclear magnetic resonance chemical shifts between δ -60.8 to -61.9 ppm, confirming its attachment to the pyrazole carbon [10].

The spatial arrangement of the trifluoromethyl group influences the molecular conformation and creates specific steric interactions with neighboring atoms [10] [13]. The positioning at C-3 of the pyrazole ring places the trifluoromethyl group in proximity to the nitrogen atoms of the bicyclic system, affecting the electronic properties and hydrogen bonding capabilities of the molecule [14] [12]. This substitution pattern is crucial for the compound's stability and influences its tautomeric equilibrium, favoring specific nitrogen protonation states [10] [11].

Crystal Structure Properties

Crystal structure analysis of pyrazolo[4,3-c]pyridine derivatives reveals important conformational and packing characteristics [15] [7] [8]. The tetrahydropyridine ring typically adopts a half-chair conformation, with specific geometric parameters that influence the overall molecular shape [7]. In related structures, the reduced pyridine ring shows characteristic puckering patterns that minimize steric strain while maintaining optimal electronic interactions [7] [8].

Crystallographic studies of similar pyrazolopyridine compounds demonstrate that hydrogen bonding patterns play crucial roles in crystal packing arrangements [7] [8]. The hydrochloride salt form exhibits specific intermolecular interactions through hydrogen bonds between the protonated nitrogen centers and chloride anions [7]. These interactions create extended networks in the solid state that influence the compound's physical properties such as melting point, solubility, and stability [7] [16].

The crystal packing is further stabilized by various weak interactions including carbon-hydrogen to aromatic ring interactions and halogen bonding involving the trifluoromethyl group [7] [8]. The presence of the trifluoromethyl substituent creates additional electrostatic interactions that contribute to the overall crystal stability and influence the compound's polymorphic behavior [16] [13].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ¹⁹F, ¹⁵N)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride [10] [11] [17]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals for the tetrahydropyridine protons, typically appearing as complex multipets in the aliphatic region between δ 2.5-4.0 ppm [11] [18]. The pyrazole nitrogen-hydrogen proton appears as a broad signal around δ 12-14 ppm, indicating hydrogen bonding interactions in solution [11] [19].

The ¹³C nuclear magnetic resonance spectrum shows distinct carbon signals for each position in the bicyclic framework [10] [11]. The trifluoromethyl carbon appears as a characteristic quartet around δ 120-121 ppm with a large coupling constant of approximately 270 Hz due to ¹J(C,F) coupling [10]. The carbon at the 3-position of the pyrazole ring exhibits a smaller quartet splitting pattern due to ²J(C,F₃) coupling with the trifluoromethyl group [10].

Nuclear Magnetic Resonance ParameterChemical Shift Range (ppm)Coupling Pattern
¹H (tetrahydropyridine)2.5-4.0Complex multipets
¹H (pyrazole nitrogen-hydrogen)12-14Broad singlet
¹³C (trifluoromethyl)120-121Quartet (¹J ≈ 270 Hz)
¹³C (C-3 pyrazole)VariableQuartet (²J ≈ 40 Hz)
¹⁹F-60.8 to -61.9Doublet (J ≈ 0.5-0.9 Hz)

The ¹⁹F nuclear magnetic resonance spectrum displays a characteristic signal between δ -60.8 to -61.9 ppm, appearing as a doublet due to small coupling interactions with spatially proximate protons [10]. This chemical shift range is typical for trifluoromethyl groups attached to aromatic heterocycles and confirms the electronic environment of the fluorine atoms [10] [13].

¹⁵N nuclear magnetic resonance data, obtained through heteronuclear multiple bond correlation experiments, reveals distinct chemical shifts for the different nitrogen environments [10] [11] [17]. The pyrazole nitrogen atoms exhibit chemical shifts that differ significantly between the protonated and non-protonated forms, with values ranging from δ -158 to -186 ppm depending on the specific nitrogen position and protonation state [10] [11].

Mass Spectrometric Properties

Mass spectrometric analysis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride provides molecular weight confirmation and fragmentation pattern information [20] [21]. The molecular ion peak appears at m/z 191.15 for the free base form, corresponding to the molecular formula C₇H₈F₃N₃ [22]. The hydrochloride salt exhibits characteristic mass spectral behavior with the loss of hydrogen chloride under ionization conditions [20].

Fragmentation patterns in mass spectrometry reveal characteristic loss of the trifluoromethyl group as a neutral fragment, resulting in daughter ions at m/z 122 [20] [21]. Additional fragmentation involves the loss of hydrogen cyanide (m/z 27) and carbon monoxide (m/z 28) from the pyrazolopyridine framework, which are common fragmentation pathways for nitrogen-containing heterocycles [20]. The base peak in the mass spectrum typically corresponds to the intact bicyclic system after loss of the trifluoromethyl group [21].

Electrospray ionization mass spectrometry in positive ion mode shows the protonated molecular ion [M+H]⁺ as a prominent peak, reflecting the basic nature of the pyrazolopyridine nitrogen atoms [20]. The fragmentation behavior provides structural confirmation and helps distinguish this compound from related pyrazolopyridine isomers [21].

Infrared Spectroscopic Features

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the structural features of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride [23] [24] [25]. The spectrum exhibits strong absorption bands attributable to carbon-fluorine stretching vibrations of the trifluoromethyl group, typically appearing between 1100-1300 cm⁻¹ [23] [25]. These bands are characteristic of the highly polar carbon-fluorine bonds and provide confirmation of the trifluoromethyl substituent [25].

The nitrogen-hydrogen stretching vibrations appear as broad absorption bands in the 3200-3500 cm⁻¹ region, indicating hydrogen bonding interactions in the solid state [23] [24]. The pyrazole ring exhibits characteristic aromatic carbon-carbon stretching vibrations around 1500-1600 cm⁻¹, while the tetrahydropyridine ring shows aliphatic carbon-hydrogen stretching and bending modes [23] [24].

Infrared Absorption Frequency (cm⁻¹)Assignment
3200-3500Nitrogen-hydrogen stretching
2800-3000Aliphatic carbon-hydrogen stretching
1500-1600Aromatic carbon-carbon stretching
1100-1300Carbon-fluorine stretching
800-1000Carbon-nitrogen stretching

The hydrochloride salt form exhibits additional features related to ionic interactions, including shifts in the nitrogen-hydrogen stretching frequencies due to salt formation [23] [26]. The presence of the chloride anion influences the hydrogen bonding pattern and creates additional vibrational modes associated with nitrogen-hydrogen-chloride interactions [26].

Physicochemical Properties

Solubility Profile

The solubility characteristics of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride are significantly influenced by the presence of both the trifluoromethyl group and the hydrochloride salt form [27] [26]. The hydrochloride salt exhibits enhanced water solubility compared to the free base form, with the ionic nature of the salt facilitating dissolution in polar solvents [26]. The trifluoromethyl group contributes to the compound's lipophilicity while simultaneously providing sites for hydrogen bonding through the electronegative fluorine atoms [13] [14].

The compound demonstrates good solubility in polar protic solvents such as methanol and ethanol, where hydrogen bonding interactions stabilize the solvated species [27] [26]. In polar aprotic solvents like dimethyl sulfoxide, the compound maintains reasonable solubility due to dipole-dipole interactions [27]. The solubility in non-polar solvents is limited due to the ionic nature of the hydrochloride salt and the polar character of the heterocyclic framework [27].

The pH-dependent solubility behavior reflects the basic nature of the pyrazolopyridine nitrogen atoms, with increased solubility observed under acidic conditions where protonation enhances ionic character [27] [26]. The presence of the electron-withdrawing trifluoromethyl group modulates the basicity of the nitrogen centers, affecting the pH-solubility relationship [13] [14].

Stability Parameters

The thermal stability of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is enhanced by the presence of the trifluoromethyl group, which provides metabolic stability and resistance to oxidative degradation [16] [28]. The compound exhibits decomposition temperatures typically above 200°C, indicating good thermal stability for handling and storage [16]. The bicyclic structure contributes to overall molecular stability by restricting conformational flexibility and preventing ring-opening reactions [28].

Photostability studies reveal that the compound is relatively stable under ambient lighting conditions, although prolonged exposure to intense ultraviolet radiation may lead to gradual degradation [16] [28]. The trifluoromethyl group provides some protection against photodegradation due to the strong carbon-fluorine bonds that resist photochemical cleavage [13]. Storage under dry conditions is recommended to prevent hydrolysis of the salt form [16].

The compound demonstrates good chemical stability in neutral and mildly acidic aqueous solutions, with the hydrochloride salt form providing protection against base-catalyzed degradation [16] [26]. The stability is maintained across a wide temperature range, making the compound suitable for various formulation and processing conditions [16].

Salt Form Characteristics

The hydrochloride salt formation significantly modifies the physicochemical properties of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine compared to its free base form [26]. The salt exhibits enhanced crystallinity and improved handling characteristics, with reduced hygroscopicity compared to many other organic hydrochloride salts [26]. The crystal lattice stability is enhanced by hydrogen bonding networks between the protonated nitrogen centers and chloride anions [7] [26].

The hydrochloride salt demonstrates improved chemical stability compared to the free base, with reduced susceptibility to oxidation and other degradation pathways [26]. The ionic character of the salt facilitates dissolution and improves bioavailability characteristics relevant for research applications [26]. The salt form also exhibits predictable melting behavior and thermal decomposition patterns that are advantageous for analytical characterization [16] [26].

The synthesis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride represents a significant challenge in heterocyclic chemistry due to the complex bicyclic structure and the incorporation of the trifluoromethyl group. The construction of the pyrazolo[4,3-c]pyridine core can be achieved through two primary strategic approaches: the annulation of a pyridine ring onto a pre-existing pyrazole scaffold, or conversely, the formation of a pyrazole ring on a functionalized pyridine system [1] [2] [3].

The synthetic methodologies for this compound have evolved significantly over the past decade, with researchers developing increasingly sophisticated approaches that offer improved yields, enhanced regioselectivity, and better functional group tolerance. The most successful synthetic routes typically involve multi-step sequences that incorporate modern cross-coupling methodologies, microwave-assisted synthesis, and one-pot multicomponent reactions [4] [5] [6].

Key Synthetic Challenges

The synthesis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride presents several synthetic challenges that must be addressed through careful methodology selection and optimization. The trifluoromethyl group introduces significant electronic effects that can influence both the reactivity and regioselectivity of subsequent transformations [7] [8]. Additionally, the tetrahydropyridine ring system requires careful control of reduction conditions to prevent over-reduction or unwanted side reactions [9] [10].

Pyrazole-Based Synthesis Approaches

Annulation of Pyridine to Pyrazole Scaffolds

The annulation of pyridine rings onto pre-existing pyrazole scaffolds represents one of the most versatile approaches for constructing the pyrazolo[4,3-c]pyridine core. This methodology typically utilizes 3-aminopyrazole derivatives as key intermediates, which act as 1,3-dinucleophiles in reactions with appropriate 1,3-biselectrophiles [2] [3].

A particularly effective approach involves the use of 5-amino-1-phenyl-3-(trifluoromethyl)pyrazole derivatives, which can be prepared through direct trifluoromethylation reactions or through the use of trifluoromethyl-containing building blocks [7] [8]. These aminopyrazole intermediates undergo condensation reactions with various dicarbonyl compounds or their equivalents to form the pyridine ring through cyclization processes.

The reaction of 5-amino-3-(trifluoromethyl)pyrazoles with 1,3-dicarbonyl compounds such as ethyl acetoacetate or diketones proceeds through an initial Michael addition followed by cyclization and dehydration. The presence of the trifluoromethyl group at the 3-position of the pyrazole ring significantly influences the electronic properties of the aminopyrazole, enhancing its nucleophilicity and promoting efficient cyclization [11] [12].

Functionalization of Pre-formed Pyrazole Systems

The functionalization of pre-formed pyrazole systems offers an alternative approach to the construction of complex pyrazolo[4,3-c]pyridine derivatives. This methodology is particularly valuable when the pyrazole core is readily available or when specific substitution patterns are required [10] [13].

One effective strategy involves the use of 4-bromo-3-(trifluoromethyl)pyrazoles as versatile intermediates. These compounds can be prepared through selective bromination of the corresponding pyrazole precursors using N-bromosuccinimide under controlled conditions [8]. The resulting brominated pyrazoles serve as excellent substrates for various cross-coupling reactions, including Suzuki-Miyaura coupling, which allows for the introduction of diverse functional groups at the 4-position.

The functionalization of pre-formed pyrazole systems also encompasses the modification of existing substituents through various chemical transformations. For example, pyrazole-4-carboxylic acid derivatives can be converted to the corresponding aldehydes through reduction with lithium aluminum hydride, followed by oxidation with pyridinium chlorochromate. These aldehyde intermediates can then serve as precursors for the construction of the pyridine ring through condensation reactions with appropriate nucleophiles [9] [10].

Pyridine-Based Synthesis Approaches

Annulation of Pyrazole to Pyridine Scaffolds

The annulation of pyrazole rings onto pre-existing pyridine scaffolds represents a complementary approach to the pyrazole-based methodologies. This strategy is particularly effective when the pyridine ring contains appropriate leaving groups and electrophilic centers that can facilitate the formation of the pyrazole ring [1] [2].

A key methodology in this approach involves the use of 2-chloro-3-cyanopyridine derivatives as starting materials. These compounds undergo nucleophilic substitution reactions with hydrazine derivatives, followed by intramolecular cyclization to form the pyrazole ring. The presence of the cyano group at the 3-position of the pyridine ring serves as an electrophilic center that can react with the hydrazine nitrogen to form the pyrazole ring through a cyclization process [14] [15].

The synthesis typically begins with the preparation of 2-chloro-3-cyano-5-(trifluoromethyl)pyridine, which can be obtained through various synthetic routes including the chlorination of the corresponding pyridine-N-oxide derivatives or through direct cyanation of chloropyridine precursors. The subsequent reaction with substituted hydrazines under basic conditions leads to the formation of the pyrazolo[4,3-c]pyridine core with good yields and regioselectivity [16] [14].

Modification of 2-Chloro-3-Nitropyridines

The modification of 2-chloro-3-nitropyridines represents one of the most extensively studied approaches for the synthesis of pyrazolo[4,3-c]pyridine derivatives. This methodology has been particularly successful due to the high reactivity of the nitro group towards nucleophilic substitution and the ability to introduce diverse substituents at the 2-position of the pyridine ring [1] [16].

The synthetic sequence typically begins with the preparation of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, which can be obtained through nitration of the corresponding chloropyridine derivative or through chlorination of the nitro-substituted pyridine. The nitro group serves as a powerful electron-withdrawing group that activates the pyridine ring towards nucleophilic substitution reactions [16] [14].

A particularly effective modification involves the use of the modified Japp-Klingemann reaction, which combines azo-coupling with subsequent cyclization in a one-pot procedure. This approach utilizes 2-chloro-3-nitropyridine derivatives as starting materials, which undergo nucleophilic substitution with ethyl acetoacetate in the presence of sodium hydride to yield pyridinyl keto esters. These intermediates are then subjected to azo-coupling reactions with aryldiazonium tosylates, followed by cyclization with pyrrolidine to afford the target pyrazolo[4,3-c]pyridine derivatives [1].

Modern Synthetic Strategies

Suzuki-Miyaura Cross-Coupling Methodology

The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful tools for the synthesis of complex pyrazolo[4,3-c]pyridine derivatives. This methodology offers exceptional functional group tolerance, mild reaction conditions, and high yields, making it particularly suitable for the construction of heavily functionalized heterocyclic systems [17] [18] [19].

The application of Suzuki-Miyaura coupling in the synthesis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride typically involves the use of halogenated pyrazolopyridine intermediates as coupling partners with appropriate organoborane reagents. The reaction is typically catalyzed by palladium complexes bearing electron-rich phosphine ligands such as XPhos or SPhos, which provide excellent activity and selectivity [18] [19].

A particularly effective approach involves the use of 3-bromo-6-(trifluoromethyl)pyrazolo[4,3-c]pyridine derivatives as coupling partners. These compounds can be prepared through selective bromination of the corresponding pyrazolopyridine precursors and serve as excellent substrates for cross-coupling reactions. The coupling with various aryl and heteroaryl boronic acids proceeds under mild conditions to afford diversely substituted pyrazolopyridine derivatives in excellent yields [19] [20].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized the preparation of pyrazolo[4,3-c]pyridine derivatives by dramatically reducing reaction times and improving yields. This methodology is particularly effective for cyclization reactions and multi-component condensations, which are common steps in the synthesis of these heterocyclic compounds [5] [6] [21].

The microwave-assisted synthesis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride typically involves the use of specialized microwave reactors that allow for precise control of temperature and pressure. The reactions are typically conducted in sealed vessels under elevated temperature and pressure conditions, which promote efficient cyclization and minimize side reactions [6] [21].

A representative microwave-assisted synthesis involves the condensation of 3-amino-5-(trifluoromethyl)pyrazole with ethyl acetoacetate in the presence of zinc chloride as a catalyst. The reaction is conducted at 120°C for 5-10 minutes under microwave irradiation, affording the target pyrazolopyridine derivative in excellent yield. The use of microwave heating significantly reduces the reaction time compared to conventional heating methods, while also improving the overall yield and purity of the product [6] [21].

One-Pot Multicomponent Reactions

One-pot multicomponent reactions represent a particularly attractive approach for the synthesis of complex pyrazolo[4,3-c]pyridine derivatives due to their inherent atom economy and operational simplicity. These reactions allow for the simultaneous formation of multiple bonds and the construction of complex molecular architectures in a single synthetic operation [22] [23] [24].

The one-pot synthesis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride typically involves the use of three or four-component reactions that combine appropriate starting materials in a single reaction vessel. A particularly effective approach involves the condensation of trifluoromethyl-containing building blocks with hydrazine derivatives and dicarbonyl compounds in the presence of appropriate catalysts [23] [24].

The reaction typically proceeds through a cascade of condensation, cyclization, and dehydration reactions that lead to the formation of the pyrazolopyridine core. The use of appropriate catalysts such as zinc chloride or indium chloride facilitates the various transformations and ensures high yields and selectivity. The reaction conditions are typically mild, involving reflux in alcoholic solvents or aqueous media, which makes this approach particularly attractive for large-scale synthesis [5] [24].

Optimization of Synthetic Parameters

Yield Enhancement Strategies

The optimization of reaction yields for the synthesis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride requires careful consideration of multiple factors including reaction temperature, catalyst loading, solvent selection, and reaction time. The most effective yield enhancement strategies typically involve the use of optimized reaction conditions that maximize the desired transformations while minimizing side reactions [8] [25] [26].

Temperature optimization is critical for achieving high yields in pyrazolopyridine synthesis. The optimal temperature range for most cyclization reactions is typically between 120-180°C, with higher temperatures promoting faster cyclization but potentially leading to decomposition of sensitive intermediates. The use of controlled heating methods such as microwave irradiation allows for precise temperature control and can significantly improve yields compared to conventional heating methods [6] [21].

Catalyst loading optimization is another crucial factor for yield enhancement. The optimal catalyst loading typically ranges from 2-5 mol% for most palladium-catalyzed reactions, with higher loadings providing faster reaction rates but potentially leading to increased side reactions. The choice of catalyst is also important, with electron-rich phosphine ligands such as XPhos and SPhos providing superior performance in cross-coupling reactions [18] [19].

Regioselectivity Control Methods

The control of regioselectivity in the synthesis of pyrazolo[4,3-c]pyridine derivatives is crucial for obtaining the desired substitution patterns and avoiding the formation of unwanted regioisomers. The most effective regioselectivity control methods involve the use of directing groups, electronic effects, and steric considerations to favor the formation of specific regioisomers [27] [25] [26].

Electronic effects play a crucial role in regioselectivity control. The trifluoromethyl group serves as a powerful electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring. This electronic effect can be exploited to control the regioselectivity of subsequent reactions, particularly in cyclization and substitution reactions [8] [12].

Steric considerations are also important for regioselectivity control. The use of bulky protecting groups or sterically demanding substituents can be employed to block specific positions and direct reactions to the desired sites. This approach is particularly effective in the synthesis of highly substituted pyrazolopyridine derivatives where multiple substitution patterns are possible [26] [28].

Purification Techniques

The purification of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride requires specialized techniques due to the polar nature of the compound and the presence of the hydrochloride salt. The most effective purification methods typically involve a combination of crystallization, column chromatography, and recrystallization techniques [9] [10].

Column chromatography is the most commonly used purification technique for pyrazolopyridine derivatives. The optimal solvent systems typically involve mixtures of chloroform and ethanol or methanol, with the exact ratio depending on the specific substitution pattern and polarity of the compound. The use of silica gel as the stationary phase is most common, although reverse-phase chromatography can also be effective for highly polar derivatives [9] [6].

Crystallization techniques are particularly important for the purification of hydrochloride salts. The most effective crystallization solvents for pyrazolopyridine hydrochlorides are typically alcoholic solvents such as ethanol or isopropanol, which provide good solubility for the salt form while allowing for selective crystallization. The use of anti-solvent crystallization, where a non-solvent such as diethyl ether is added to a solution of the compound in an alcoholic solvent, can be particularly effective for obtaining high-purity crystals [29] [10].

Dates

Last modified: 08-16-2023

Explore Compound Types